Copper(II) formate tetrahydrate

Thin-film fabrication Nanocomposite synthesis Photocatalysis

Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is the fully hydrated copper salt of formic acid, typically supplied as blue monoclinic crystals with a molecular weight of 225.64 g/mol (153.59 g/mol anhydrous). It is distinguished within the copper(II) carboxylate family by the minimal polarizability of its formate ligand, which drives a unique layered crystal structure and a low-temperature redox decomposition pathway that liberates metallic copper rather than copper oxides.

Molecular Formula C2H10CuO8
Molecular Weight 225.64 g/mol
CAS No. 5893-61-8
Cat. No. B1599912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) formate tetrahydrate
CAS5893-61-8
Molecular FormulaC2H10CuO8
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2]
InChIInChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2
InChIKeyLSIWWRSSSOYIMS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Formate Tetrahydrate (CAS 5893-61-8): Procurement-Grade Overview for Research and Industrial Applications


Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is the fully hydrated copper salt of formic acid, typically supplied as blue monoclinic crystals with a molecular weight of 225.64 g/mol (153.59 g/mol anhydrous) . It is distinguished within the copper(II) carboxylate family by the minimal polarizability of its formate ligand, which drives a unique layered crystal structure and a low-temperature redox decomposition pathway that liberates metallic copper rather than copper oxides [1]. Commercially, it is employed as an antibacterial agent for cellulosic materials and as a precursor for copper-based catalysts, nanoparticles, and thin films .

Why Copper(II) Formate Tetrahydrate Cannot Be Simply Replaced by Other Copper(II) Carboxylates


Substitution of copper(II) formate tetrahydrate with seemingly analogous copper(II) salts (e.g., acetate, nitrate, sulfate) is frequently attempted but leads to diverging outcomes because the formate ligand is not a passive spectator. The low polarizability of the HCOO⁻ group prevents the formation of the classical dimeric paddlewheel structure seen in copper(II) acetate, instead enforcing a 2D square-lattice antiferromagnetic layer arrangement [1]. This structural distinction directly alters thermal decomposition pathways: formate reduces Cu(II) to Cu(0) internally upon heating, while acetate decomposes to CuO under equivalent conditions [2]. Consequently, product morphology, phase purity, and catalytic or magnetic functionality cannot be replicated by generic copper salt interchange.

Quantitative Differentiation of Copper(II) Formate Tetrahydrate: Evidence for Scientific Selection


Superior Precursor for Crystalline CuO Nanocomposites Versus Copper(II) Acetate

In a direct comparative study using identical wet-impregnation protocols, copper(II) formate tetrahydrate and copper(II) acetate monohydrate were employed as precursors for CuO deposition inside mesoporous TiO₂ films. XRD characterization of the resulting nanocomposites confirmed the presence of crystalline CuO nanocrystals exclusively when the formate precursor was used; the acetate-derived film exhibited no XRD peaks, indicating a disordered CuO phase [1]. This demonstrates that precursor selection alone dictates the crystalline order of the functional oxide, a critical parameter for charge transport and photocatalytic efficiency.

Thin-film fabrication Nanocomposite synthesis Photocatalysis

Reductive Thermal Decomposition to Metallic Copper Versus Copper(II) Acetate Oxidation to CuO

Copper(II) formate tetrahydrate undergoes a self-redox thermal decomposition at approximately 130 °C, producing a high-quality metallic copper film (mirror) along with gaseous CO₂, CO, and H₂O [1]. This behavior contrasts sharply with copper(II) acetate, which decomposes via a multi-step pathway above 225 °C ultimately yielding CuO [2]. The ability to generate conductive Cu(0) films without an external reducing agent is a differentiating feature leveraged in printed electronics and copper mirror demonstrations.

Conductive inks Copper mirror fabrication Printed electronics

Two-Dimensional Square-Lattice Antiferromagnetic Structure Versus Dimeric Copper(II) Acetate

Copper(II) formate tetrahydrate crystallizes in a monoclinic layer structure where Cu²⁺ ions are bridged by formate groups into a 2D square lattice, exhibiting Heisenberg antiferromagnetic behavior with a Néel temperature of approximately 17 K [1]. This is fundamentally different from copper(II) acetate monohydrate, which forms dimeric Cu₂(CH₃COO)₄·2H₂O units with strong intradimer antiferromagnetic coupling (J ≈ -300 cm⁻¹) and a much higher singlet-triplet gap [2]. The formate's low polarizability enforces the polymeric structure, making the tetrahydrate a model system for 2D quantum magnetism inaccessible with acetate-based compounds.

Molecular magnetism Low-dimensional magnets Quantum antiferromagnets

High Aqueous Solubility for Solution-Processed Applications

Copper(II) formate tetrahydrate exhibits an aqueous solubility of 125 g/L at 20 °C , placing it among the more soluble copper(II) carboxylates and facilitating its use in solution-based precursor routes. Comparative solubility data for copper(II) formate dihydrate and anhydrous formate are available from the NIST solubility database, where the tetrahydrate is the stable solid phase in contact with water at ambient temperature [1]. This high solubility, combined with its clean decomposition, makes it a versatile laboratory reagent.

Solution processing Wet chemistry Impregnation methods

High-Impact Application Scenarios for Copper(II) Formate Tetrahydrate


Precursor for Crystalline CuO/TiO₂ Nanocomposite Photocatalysts

The exclusive formation of crystalline CuO nanocrystals when using copper(II) formate tetrahydrate as the precursor—as opposed to the disordered phase obtained from copper(II) acetate—makes it the preferred source for fabricating CuO/TiO₂ mesoporous films. These nanocomposites find use in solar energy conversion, visible-light photocatalysis, and chemical sensing [1].

Conductive Copper Film and Mirror Deposition via Thermal Decomposition

The self-reducing thermal decomposition of copper(II) formate tetrahydrate at ~130 °C yields high-quality metallic copper mirrors and films without the need for external reducing agents. This property is exploited in educational demonstrations, printed electronics, and the formation of conductive copper traces on temperature-sensitive substrates [2].

Model Compound for Two-Dimensional Quantum Antiferromagnetism Research

Copper(II) formate tetrahydrate serves as a prototypical 2D S = 1/2 square-lattice Heisenberg antiferromagnet, enabling fundamental studies of low-dimensional magnetism and quantum phase transitions that cannot be performed with the dimeric copper(II) acetate system [3].

Antibacterial Treatment of Cellulosic Materials

The compound is industrially employed as an antibacterial agent for cellulose treatment, leveraging its aqueous solubility of 125 g/L to deliver active copper ions while the formate ligand provides compatibility with cellulosic substrates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Copper(II) formate tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.